molecular formula C28H27BrN2O2S B15034578 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

Cat. No.: B15034578
M. Wt: 535.5 g/mol
InChI Key: RKUUWIJJKKLFQB-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one can be achieved through a multi-step process involving several key reactions:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable quinazoline derivative with a cyclopentanone derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the spirocyclic intermediate with a thiol derivative in the presence of a suitable catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The unique spirocyclic structure of this compound makes it a potential candidate for the development of new materials with unique properties, such as high stability and specific reactivity.

    Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. The spirocyclic structure provides stability and specificity in its interactions with biological targets.

Comparison with Similar Compounds

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one: can be compared with other similar compounds, such as:

    Spirocyclic Quinazolines: These compounds share the spirocyclic core but differ in their substituents, affecting their reactivity and biological activity.

    Bromophenyl Derivatives: These compounds share the bromophenyl group but differ in their core structure, affecting their chemical properties and applications.

    Sulfanyl Compounds: These compounds share the sulfanyl group but differ in their overall structure, affecting their redox properties and reactivity.

The uniqueness of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one lies in its combination of a spirocyclic core, bromophenyl group, and sulfanyl group, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C28H27BrN2O2S

Molecular Weight

535.5 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C28H27BrN2O2S/c1-18(2)16-31-26(33)24-25(22-8-4-3-7-20(22)15-28(24)13-5-6-14-28)30-27(31)34-17-23(32)19-9-11-21(29)12-10-19/h3-4,7-12H,1,5-6,13-17H2,2H3

InChI Key

RKUUWIJJKKLFQB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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